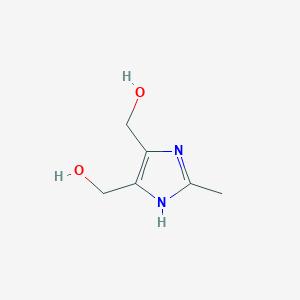

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol

Vue d'ensemble

Description

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mécanisme D'action

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazoles typically interact with their targets through hydrogen bonding and π-π stacking due to the presence of the imidazole ring . The hydroxyl groups (-OH) attached to the imidazole ring may also participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets.

Biochemical Pathways

Imidazoles are known to play key roles in various biochemical processes, including the synthesis of nucleic acids and proteins, and the regulation of enzyme activity .

Pharmacokinetics

Its water solubility is reported to be 194mg/l at 20℃ , which could influence its absorption and distribution in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-imidazole-4,5-diyl)dimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs high-pressure reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Applications De Recherche Scientifique

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazole: The parent compound, imidazole, shares the core structure but lacks the additional functional groups present in (2-Methyl-1H-imidazole-4,5-diyl)dimethanol.

2-Methylimidazole: This compound is similar but does not have the dimethanol groups.

4,5-Dimethylimidazole: Another related compound with different substitution patterns on the imidazole ring.

Uniqueness

This compound is unique due to the presence of both methyl and dimethanol groups, which confer distinct chemical and physical properties

Activité Biologique

(2-Methyl-1H-imidazole-4,5-diyl)dimethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₀N₂O₂

- Molar Mass : 154.17 g/mol

- CAS Number : 85610-16-8

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzymatic activities and influence cellular signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Binding : It can bind to receptors, impacting physiological processes such as inflammation and immune responses.

Antimicrobial Activity

Research has shown that imidazole derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The antibacterial efficacy is often measured using the disk diffusion method, where inhibition zones are recorded to compare the effectiveness against standard antibiotics.

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antibiotic (e.g., Chloramphenicol) | 32 | 100 |

Anti-inflammatory Activity

Imidazole derivatives are also studied for their anti-inflammatory properties. In vitro assays have been conducted using phenylbutazone as a reference drug. Compounds similar to this compound have shown promising results in reducing inflammation markers.

Case Studies

-

Synthesis and Evaluation of Related Imidazole Derivatives :

A study synthesized various imidazole derivatives and evaluated their antibacterial activity in vitro. The results indicated that certain derivatives exhibited up to 80% inhibition against E. coli, suggesting a strong potential for developing new antimicrobial agents based on the imidazole scaffold . -

Mechanistic Insights :

Another investigation focused on the mechanism of action of imidazole derivatives against Helicobacter pylori, a bacterium associated with gastric ulcers. The study found that specific modifications to the imidazole ring enhanced antibacterial activity, providing insights into structure-activity relationships .

Propriétés

IUPAC Name |

[4-(hydroxymethyl)-2-methyl-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZIDJCTTRZYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.